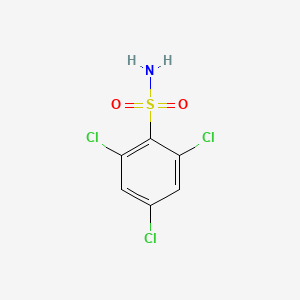

2,4,6-Trichlorobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAFNZVMBOZODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361495 | |

| Record name | 2,4,6-Trichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28460-30-2 | |

| Record name | 2,4,6-Trichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4,6-Trichlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,6-trichlorobenzenesulfonamide, a valuable building block in medicinal chemistry and drug development. The document details the synthetic protocol, physical properties, and spectroscopic data of the compound, presented in a clear and structured format to facilitate its use in a research and development setting.

Introduction

Sulfonamides represent a critical class of organic compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The strategic incorporation of a sulfonamide moiety can significantly modulate the physicochemical and pharmacological properties of a molecule. This compound, with its distinct substitution pattern, offers a unique scaffold for the design and synthesis of novel therapeutic agents. This guide outlines a reliable method for its preparation and provides key characterization data.

Synthesis of this compound

The synthesis of this compound is achieved through the nucleophilic substitution of 2,4,6-trichlorobenzenesulfonyl chloride with ammonia. The reaction proceeds by the attack of the lone pair of electrons on the nitrogen atom of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the sulfonamide.

Reaction Scheme:

Experimental Protocol

This protocol is adapted from general procedures for the amination of arylsulfonyl chlorides.

Materials:

-

2,4,6-Trichlorobenzenesulfonyl chloride

-

Aqueous ammonia (28-30%)

-

Dichloromethane (DCM)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-trichlorobenzenesulfonyl chloride (1.0 eq) in dichloromethane (5-10 mL per gram of sulfonyl chloride).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add aqueous ammonia (2.0-3.0 eq) to the stirred solution. The addition should be done dropwise to control the exotherm.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Add deionized water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a white solid.

Workflow for Synthesis and Purification:

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties

| Property | Value |

| Appearance | White solid |

| Melting Point | 177-181 °C |

Spectroscopic Data

Table 1: Predicted ¹H NMR Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 2H | Aromatic CH |

| ~5.0 (broad) | s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~140 | C-S |

| ~135 | C-Cl |

| ~130 | Aromatic CH |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 259, 261, 263 | [M+H]⁺ isotopic pattern for 3 Cl atoms |

| 281, 283, 285 | [M+Na]⁺ isotopic pattern for 3 Cl atoms |

Table 4: Characteristic Infrared (IR) Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium | N-H stretch (asymmetric and symmetric) |

| 1350-1300 | Strong | S=O stretch (asymmetric) |

| 1170-1150 | Strong | S=O stretch (symmetric) |

| 950-900 | Medium | S-N stretch |

Conclusion

This technical guide provides a foundational protocol for the synthesis and characterization of this compound. The straightforward synthetic route and the provided characterization data will be valuable for researchers in drug discovery and development who wish to utilize this versatile chemical entity. It is recommended that researchers confirm the identity of the synthesized compound by acquiring and interpreting their own analytical data.

An In-depth Technical Guide to 2,4,6-Trichlorobenzenesulfonamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2,4,6-Trichlorobenzenesulfonamide. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical Properties

This compound is a chlorinated aromatic sulfonamide. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 28460-30-2 | N/A |

| Molecular Formula | C₆H₄Cl₃NO₂S | [1][2] |

| Molecular Weight | 260.53 g/mol | N/A |

| Melting Point | 177-181 °C | [3] |

| Boiling Point | 406.1 ± 55.0 °C (Predicted) | [3] |

| Density | 1.689 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 9.04 ± 0.60 (Predicted) | [3] |

| Solubility | While specific quantitative solubility data is not readily available in the cited literature, based on its chemical structure, this compound is expected to be sparingly soluble in water and soluble in many organic solvents. | N/A |

Chemical Structure

The chemical structure of this compound consists of a benzene ring substituted with three chlorine atoms at positions 2, 4, and 6, and a sulfonamide group (-SO₂NH₂) at position 1.

Systematic IUPAC Name: this compound

SMILES String: C1=C(C(=C(C=C1Cl)S(=O)(=O)N)Cl)Cl

InChI Key: Not available in the search results.

Detailed crystallographic data, including bond lengths and angles for this compound, are not available in the public domain based on the conducted searches.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine. In the case of this compound, this involves the reaction of 2,4,6-trichlorobenzenesulfonyl chloride with a source of ammonia. The following is a detailed experimental protocol adapted from general procedures for sulfonamide synthesis.[4]

Reaction:

C₆H₂Cl₃SO₂Cl + 2NH₃ → C₆H₂Cl₃SO₂NH₂ + NH₄Cl

Materials and Reagents:

-

2,4,6-Trichlorobenzenesulfonyl chloride

-

Anhydrous ammonia (gas) or concentrated aqueous ammonia (e.g., 28-30%)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2,4,6-trichlorobenzenesulfonyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., DCM).

-

Ammonia Addition:

-

Method A (Anhydrous Ammonia Gas): Cool the solution to 0 °C using an ice bath. Bubble anhydrous ammonia gas through the stirred solution. The reaction is typically exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Method B (Aqueous Ammonia): Cool the solution of the sulfonyl chloride to 0 °C. Slowly add an excess of concentrated aqueous ammonia (e.g., 2-3 equivalents) dropwise to the stirred solution.

-

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-12 hours, or until TLC analysis indicates the complete consumption of the starting sulfonyl chloride.

-

Workup:

-

If using aqueous ammonia, transfer the reaction mixture to a separatory funnel. If the product has precipitated, it may be collected by vacuum filtration and washed with cold water.

-

For a solution in an organic solvent, wash the mixture sequentially with 1M HCl (2x) to remove excess ammonia, followed by water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield pure this compound.

Workflow Diagram for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Spectral Data

Specific, experimentally determined spectral data (¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry) for this compound are not available in the reviewed literature. For definitive structural confirmation and characterization, it is recommended that these analytical techniques be performed on a synthesized and purified sample.

Biological Activity and Signaling Pathways

The biological activity and potential signaling pathway involvement of this compound have not been specifically reported in the available scientific literature. While the broader class of sulfonamides is known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, any such properties for this specific compound would need to be determined through dedicated biological screening and mechanistic studies.[4][5][6]

Logical Relationship for Investigating Biological Activity:

Caption: A logical workflow for the investigation of the biological activity of this compound.

References

- 1. ekwan.github.io [ekwan.github.io]

- 2. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,4,6-Trichlorobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2,4,6-trichlorobenzenesulfonamide. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted values derived from the analysis of its structural components and data from analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate empirical studies.

Executive Summary

This compound is an aromatic sulfonamide containing a trichlorinated phenyl ring. Its spectroscopic properties are determined by the interplay of these functional groups. This guide presents predicted data for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The information herein serves as a foundational resource for the characterization of this compound and related molecules in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift ranges, characteristic infrared absorption frequencies, and known fragmentation patterns of similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| ~7.6 - 7.8 | Singlet | 2H | Aromatic (Ar-H) | DMSO-d₆ |

| ~7.4 - 7.6 | Broad Singlet | 2H | Sulfonamide (SO₂NH₂) | DMSO-d₆ |

Note: The chemical shift of the sulfonamide protons is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~142 | C-SO₂ |

| ~135 | C-Cl |

| ~130 | C-H |

| ~128 | C-Cl |

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |

| 1600 - 1450 | Medium to Strong | C=C aromatic ring stretch |

| 1350 - 1310 | Strong | S=O stretch (asymmetric) |

| 1170 - 1140 | Strong | S=O stretch (symmetric) |

| 930 - 900 | Medium | S-N stretch |

| 850 - 750 | Strong | C-H out-of-plane bend (aromatic) |

| 800 - 600 | Strong | C-Cl stretch |

Note: Arylsulfonamides typically show two distinct bands for the S=O stretching vibrations.[1]

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 259/261/263 | [M]⁺ (Molecular Ion) |

| 195/197/199 | [M - SO₂NH₂]⁺ |

| 179 | [M - SO₂]⁺ (via rearrangement) |

| 144 | [C₆H₂Cl₂]⁺ |

| 109 | [C₆H₂Cl]⁺ |

Note: The fragmentation of arylsulfonamides can involve the elimination of SO₂ through a rearrangement process, which is often promoted by electron-withdrawing groups like chlorine.[2][3] The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in characteristic isotopic clusters for chlorine-containing fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse experiment.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 30-45° pulse angle, a longer acquisition time, and a relaxation delay of 2-10 seconds.

-

Process the data similarly to the ¹H spectrum.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrument contributions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against m/z.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

The Role of 2,4,6-Trichlorobenzenesulfonamide in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichlorobenzenesulfonamide and its precursor, 2,4,6-trichlorobenzenesulfonyl chloride, are significant reagents in organic synthesis. Contrary to functioning as a catalyst, this compound is primarily utilized as a protecting group for primary and secondary amines. This guide provides an in-depth analysis of its mechanism of action in this capacity, detailing its installation and removal. The document outlines experimental protocols for the synthesis of N-substituted-2,4,6-trichlorobenzenesulfonamides and their subsequent deprotection. Quantitative data on reaction conditions and yields are presented in structured tables, and key mechanistic and workflow diagrams are provided using Graphviz to facilitate a clear understanding of the processes involved.

Introduction

In the landscape of multi-step organic synthesis, the transient protection of reactive functional groups is a cornerstone strategy to prevent undesired side reactions. Amines, being nucleophilic, often require protection to allow for selective transformations elsewhere in a molecule. Sulfonamides are a robust class of amine protecting groups, offering stability across a range of reaction conditions. The 2,4,6-trichlorobenzenesulfonyl group, in particular, provides a balance of stability and reactivity that makes it a useful tool for synthetic chemists.

This technical guide focuses on the application of this compound as a protecting group. It will detail the synthesis of this sulfonamide from its corresponding sulfonyl chloride and an amine, the stability of the resulting protected amine, and the conditions for its removal to regenerate the free amine.

Mechanism of Action: Amine Protection

The primary role of 2,4,6-trichlorobenzenesulfonyl chloride is to react with primary and secondary amines to form stable sulfonamides. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

The resulting this compound effectively "protects" the amine. The lone pair of electrons on the nitrogen atom is delocalized into the electron-withdrawing sulfonyl group, significantly reducing the nucleophilicity and basicity of the nitrogen. This diminished reactivity allows other chemical transformations to be performed on the molecule without interference from the amine group.

A general workflow for the protection and deprotection of an amine using 2,4,6-trichlorobenzenesulfonyl chloride is depicted below.

Caption: General workflow for amine protection and deprotection.

Synthesis of N-Aryl-2,4,6-trichlorobenzenesulfonamides

The synthesis of N-aryl-2,4,6-trichlorobenzenesulfonamides is a straightforward and high-yielding process. The reaction involves the treatment of a primary or secondary amine with 2,4,6-trichlorobenzenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

General Experimental Protocol

A solution of the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is cooled to 0 °C. A base, such as pyridine or triethylamine (1.5-2.0 equivalents), is added to the solution. A solution of 2,4,6-trichlorobenzenesulfonyl chloride (1.0-1.2 equivalents) in the same solvent is then added dropwise. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford the crude product, which can be purified by recrystallization or column chromatography.

The underlying mechanism for this reaction is analogous to the well-known Hinsberg test for distinguishing amines.

Caption: Mechanism of sulfonamide formation.

Quantitative Data for Synthesis

While specific data for a range of 2,4,6-trichlorobenzenesulfonamides is not extensively compiled in single sources, the following table provides representative conditions and yields for the synthesis of related sulfonamides, illustrating the general efficiency of this reaction.

| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |

| Aniline | 2,4-Dichlorobenzenesulfonyl chloride | Pyridine | DCM | 12 | 85-95 | [1] |

| Benzylamine | 2,4-Dichlorobenzenesulfonyl chloride | Triethylamine | DCM | 18 | 90 | [1] |

| Morpholine | 2,4-Dichlorobenzenesulfonyl chloride | Pyridine | DCM | 6 | 92 | [1] |

| Various primary amines | 2,4,6-Tris(trifluoromethyl)benzenesulfonyl chloride | Triethylamine, DMAP (cat.) | DCM | N/A | 82-97 | [1] |

Deprotection of 2,4,6-Trichlorobenzenesulfonamides

The removal of the 2,4,6-trichlorobenzenesulfonyl protecting group is a critical step to regenerate the free amine. The stability of the sulfonamide bond necessitates specific and often harsh conditions for cleavage.

Deprotection Protocols

Several methods are available for the deprotection of sulfonamides, and the choice of method depends on the overall stability of the substrate.

-

Strong Acidic Conditions: Treatment with strong acids such as HBr in acetic acid or trifluoroacetic acid (TFA) at elevated temperatures can cleave the sulfonamide bond.

-

Reductive Cleavage: Dissolving metal reductions, such as sodium in liquid ammonia or sodium naphthalenide, are effective for cleaving sulfonamide bonds.

-

Thiol-mediated Cleavage: For sulfonamides activated with electron-withdrawing groups (such as nitro groups), nucleophilic aromatic substitution with a thiol (e.g., thiophenol) in the presence of a base like potassium carbonate can be used. While 2,4,6-trichloro-substitution is not as activating as nitro groups, this method may be applicable under forcing conditions.

Illustrative Deprotection Data

| Protected Amine | Deprotection Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

| N-dNBS-peptide | Thiophenol, K2CO3 | DMF | Room Temp | 15-20 min | High | [2] |

| N-Nosyl amino acids | Thiophenol, K2CO3 | DMF | Room Temp | 1-2 h | >90 | General protocol |

| N-Tosyl amides | HBr, Phenol | Acetic Acid | Reflux | 2-4 h | Variable | General protocol |

Conclusion

This compound serves as a robust and reliable protecting group for amines in organic synthesis. Its formation from 2,4,6-trichlorobenzenesulfonyl chloride is efficient and proceeds via a well-understood mechanism. The resulting sulfonamide is stable to a variety of reaction conditions, allowing for selective transformations at other sites in a complex molecule. While the deprotection requires specific and sometimes forcing conditions, a range of protocols are available to effectively liberate the free amine. The strategic use of the 2,4,6-trichlorobenzenesulfonyl protecting group is a valuable asset in the synthetic chemist's toolbox for the construction of complex nitrogen-containing molecules, particularly in the fields of medicinal chemistry and drug development.

References

Navigating the Stability of 2,4,6-Trichlorobenzenesulfonamide: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the stability and recommended storage conditions for 2,4,6-Trichlorobenzenesulfonamide, a key reagent for researchers, scientists, and professionals in drug development. While specific public data on the intrinsic stability of this compound is limited, this document provides a framework for its handling, storage, and the establishment of stability-indicating analytical methods based on established principles for sulfonamides and chlorinated aromatic compounds.

Recommended Storage and Handling

Proper storage and handling are paramount to ensure the integrity of this compound. The following recommendations have been compiled from available safety data sheets and general chemical storage guidelines.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature. | Avoids potential degradation from excessive heat. |

| Atmosphere | Sealed in a dry environment. | The sulfonamide linkage can be susceptible to hydrolysis in the presence of moisture. |

| Container | Tightly closed, light-resistant containers. | Protects from moisture and potential photodegradation. |

| Ventilation | Store in a well-ventilated place. | General safety precaution for chemical storage. |

| Handling | Avoid breathing dust, and prevent contact with skin and eyes. | Standard practice for handling chlorinated and sulfonamide-containing compounds. |

Proposed Experimental Protocols for Forced Degradation Studies

To comprehensively understand the stability profile of this compound, forced degradation studies are essential. These studies intentionally stress the molecule to predict its degradation pathways and to develop stability-indicating analytical methods. The following are proposed protocols based on International Council for Harmonisation (ICH) guidelines.

Hydrolytic Degradation

-

Objective: To assess susceptibility to hydrolysis under acidic, basic, and neutral conditions.

-

Protocol:

-

Prepare three solutions of this compound (e.g., 1 mg/mL) in:

-

0.1 N Hydrochloric Acid (HCl)

-

0.1 N Sodium Hydroxide (NaOH)

-

Purified Water (neutral)

-

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it if acidic or basic, and dilute to a suitable concentration for analysis.

-

Analyze the samples

-

Technical Guide: Solubility of 2,4,6-Trichlorobenzenesulfonamide and Related Sulfonamides in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the solubility of 2,4,6-trichlorobenzenesulfonamide in common organic solvents. It is important to note that a comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This suggests that the solubility of this particular compound has not been extensively studied or reported.

To provide valuable insights for researchers and professionals in drug development, this guide presents solubility data for structurally related and commonly studied sulfonamides: sulfadiazine, sulfamethoxazole, and sulfathiazole. The solubility behavior of these compounds can serve as a useful surrogate for estimating the potential solubility characteristics of this compound, given the shared sulfonamide functional group. The provided data is intended to guide solvent selection for synthesis, purification, and formulation development.

Furthermore, this document outlines a detailed, generalized experimental protocol for determining the solubility of solid organic compounds, such as sulfonamides, using the isothermal saturation method. This robust and widely accepted technique can be employed to generate precise solubility data for this compound or other compounds of interest.

Quantitative Solubility Data of Structurally Related Sulfonamides

The following tables summarize the available quantitative solubility data for sulfadiazine, sulfamethoxazole, and sulfathiazole in a range of common organic solvents at various temperatures. This data has been compiled from multiple scientific sources to provide a comparative overview.

Table 1: Solubility of Sulfadiazine in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility (mole fraction, x10⁴) |

| Methanol | 25 | 2.65 |

| Ethanol | 25 | 0.77 |

| 1-Propanol | 25 | 0.40 |

| Acetonitrile | 25 | 6.20 |

Table 2: Solubility of Sulfamethoxazole in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Ethanol | Ambient | ~0.25[1] |

| DMSO | Ambient | ~50[1] |

| Dimethylformamide (DMF) | Ambient | ~50[1] |

| Methanol | 25 | 1.83 |

| 1-Propanol | 25 | 0.98 |

| Chloroform | 25 | 0.21 |

Table 3: Solubility of Sulfathiazole in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/100 mL) |

| Water | 26 | 60[2] |

| Ethanol | 26 | 525[2] |

| Acetone | 25 | Soluble[2] |

| Chloroform | Ambient | Practically insoluble[2][3] |

| Ether | Ambient | Practically insoluble[2][3] |

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

The isothermal saturation method, also known as the shake-flask method, is a reliable and commonly used technique to determine the equilibrium solubility of a solid compound in a solvent at a constant temperature.[4][5][6]

Materials and Equipment:

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Sealable glass vials or flasks

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

The solid compound of interest (solute)

-

The desired organic solvent

Procedure:

-

Preparation: Add an excess amount of the solid compound to a pre-weighed, sealable vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Securely seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture at a constant speed for a sufficient duration to allow the system to reach equilibrium. The time required for equilibration can vary depending on the compound and solvent, and it is often determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[6]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vial to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the solute in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mole fraction.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of a solid organic compound using the isothermal saturation method.

Caption: Experimental workflow for the isothermal saturation method.

References

Health and Safety Data for 2,4,6-Trichlorobenzenesulfonamide: An In-depth Technical Guide

Disclaimer: Limited direct toxicological data is available for 2,4,6-Trichlorobenzenesulfonamide. This guide synthesizes available information on structurally related compounds, including trichlorobenzenes, 2,4,6-trichlorophenol, and the general toxicological profile of sulfonamides, to provide a comprehensive overview for researchers, scientists, and drug development professionals. All information on related compounds should be interpreted with caution as a potential, but not direct, indicator of the properties of this compound.

Executive Summary

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₃NO₂S | [1] |

| Molecular Weight | 260.53 g/mol | [1] |

| Melting Point | 177-181 °C | [1] |

| Boiling Point | 406.1 ± 55.0 °C (Predicted) | [1] |

| Density | 1.689 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 9.04 ± 0.60 (Predicted) | [1] |

Toxicological Data Summary

Acute Toxicity

No direct acute toxicity data (e.g., LD50, LC50) for this compound were identified. However, data for the structurally related compound 1,2,4-trichlorobenzene is available and presented below.

Table 1: Acute Oral Toxicity of 1,2,4-Trichlorobenzene

| Species | Route | LD50 (mg/kg) | Effects | Reference |

| Rat (CFE) | Oral | 756 | Depression of activity, extensor convulsions at lethal doses | [2] |

| Rat (Sprague-Dawley) | Oral | 880 | Not specified | [2] |

| Mouse (C57BL/6N) | Oral | 766 | Depression of activity, extensor convulsions at lethal doses | [2] |

Data for another related compound, Benzenesulfonamide , shows an oral LD50 in rats of 991 mg/kg, indicating it is harmful if swallowed.[3]

Aquatic Toxicity

No direct aquatic toxicity data for this compound were found. The following table summarizes data for the potential metabolite 2,4,6-trichlorophenol in zebrafish.

Table 2: Aquatic Toxicity of 2,4,6-Trichlorophenol in Zebrafish (Danio rerio) at 120 hours post-fertilization

| Endpoint | Value (mg/L) | Reference |

| LC50 | 1.11 | [4] |

| EC50 | 0.74 | [4] |

Hazard Identification and Classification

Based on the available information for related compounds, this compound may be classified with the following hazards:

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

-

Harmful if Swallowed: Based on data from benzenesulfonamide.[3]

-

Potential Carcinogenicity: The metabolite 2,4,6-trichlorophenol is classified as a Group B2, probable human carcinogen by the U.S. EPA.[5][6] Animal studies have shown it to cause lymphomas, leukemia, and liver cancer.[1][5][7]

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized descriptions of methodologies used for assessing the toxicity of related compounds.

Acute Oral Toxicity (based on studies of 1,2,4-trichlorobenzene)

Objective: To determine the median lethal dose (LD50) of a substance when administered orally in a single dose.

Methodology (General):

-

Animal Model: Typically, rats (e.g., CFE or Sprague-Dawley strains) or mice (e.g., C57BL/6N) are used.[2]

-

Dosage: A range of graded single doses of the test substance is administered to several groups of animals.

-

Administration: The substance is administered by gavage.

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[2]

-

Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).

Carcinogenicity Bioassay (based on studies of 2,4,6-trichlorophenol)

Objective: To assess the carcinogenic potential of a substance following long-term exposure.

Methodology (General):

-

Animal Model: Fischer rats and B6C3F1 mice are commonly used.[7]

-

Dosage: The test substance is administered in the feed at different concentrations to groups of 50 male and female animals for a two-year period.[7]

-

Observations: Animals are monitored for clinical signs of toxicity, and body weights are recorded regularly.

-

Pathology: At the end of the study, a complete necropsy is performed on all animals. Tissues are examined microscopically for evidence of tumors.

-

Data Analysis: Statistical analysis is performed to determine if there is a significant increase in tumor incidence in the treated groups compared to the control groups.

Metabolism and Potential Signaling Pathways

Direct metabolic pathways for this compound have not been elucidated. However, based on the metabolism of sulfonamides and trichlorobenzenes, a putative metabolic scheme can be proposed.

Sulfonamide Metabolism

Sulfonamides are known to undergo N-acetylation and oxidation.[8] The oxidative pathway can lead to the formation of reactive hydroxylamine and nitroso metabolites, which are implicated in idiosyncratic toxicity.[8][9] Individuals with a "slow acetylator" phenotype may be more susceptible to these adverse reactions as a larger portion of the drug is shunted towards the oxidative pathway.[8][10]

Caption: General metabolic pathways of sulfonamides.

Trichlorobenzene Metabolism

Studies on 1,2,4-trichlorobenzene show that it is metabolized to various trichlorophenols and their conjugates.[11] The metabolism of 1,2,4-trichlorobenzene can also involve the formation of methylsulfonyl metabolites, which may play a role in the induction of hepatic microsomal drug-metabolizing enzymes.[12] It is plausible that this compound could be metabolized to 2,4,6-trichlorophenol.

Caption: Metabolic pathway of 1,2,4-trichlorobenzene.

Experimental Workflows

In Vitro Toxicity Assessment of Sulfonamide Metabolites

The following workflow describes a general procedure for evaluating the toxicity of reactive sulfonamide metabolites using lymphocytes.[8][10]

Caption: In vitro assessment of sulfonamide metabolite toxicity.

Conclusion

While direct experimental data for this compound is scarce, a review of structurally similar compounds provides valuable insights into its potential health and safety profile. The trichlorinated phenyl group suggests a potential for hepatotoxicity and nephrotoxicity, and the possible metabolite, 2,4,6-trichlorophenol, is a probable human carcinogen. The sulfonamide moiety raises concerns about metabolism-driven hypersensitivity reactions, particularly in individuals with a slow acetylator phenotype. Researchers and drug development professionals should handle this compound with appropriate caution, utilizing personal protective equipment to avoid skin, eye, and respiratory exposure. Further toxicological studies are warranted to definitively characterize the health and safety profile of this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. HEALTH EFFECTS - Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Combined toxicity of triclosan, 2,4-dichlorophenol and 2,4,6-trichlorophenol to zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,4,6-Trichlorophenol - Wikipedia [en.wikipedia.org]

- 6. epa.gov [epa.gov]

- 7. Long-term toxicology and carcinogenicity of 2,4,6-trichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acpjournals.org [acpjournals.org]

- 9. Time-course of toxicity of reactive sulfonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Excretion, distribution and metabolism of 1,2,4-trichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of 2,3,5-trichlorophenyl methyl sulfone, a metabolite of 1,2,4-trichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by 1,2,4-trichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to the Molecular Structure of 2,4,6-Trichlorobenzenesulfonamide

This technical guide provides a comprehensive overview of the theoretical methods used to calculate and analyze the molecular structure of 2,4,6-Trichlorobenzenesulfonamide. Intended for researchers, scientists, and professionals in drug development, this document outlines the standard computational protocols, presents illustrative data in a structured format, and visualizes the workflow and molecular relationships.

Introduction

This compound is an aromatic sulfonamide compound. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents. Understanding the three-dimensional structure, electronic properties, and vibrational characteristics of this molecule is crucial for elucidating its mechanism of action, predicting its reactivity, and designing novel derivatives with enhanced biological activity.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to investigate the molecular properties of such compounds at the quantum level. These computational studies provide detailed insights into geometric parameters, electronic structure, and spectroscopic profiles, complementing and guiding experimental research.

Computational Methodology

The theoretical analysis of this compound's structure is typically performed using quantum chemical calculations. The following protocol outlines a standard and robust methodology for such an investigation.

Software and Theoretical Model

All calculations are generally performed using a quantum chemistry software package like Gaussian. The molecular geometry is optimized, and its properties are calculated using Density Functional Theory (DFT). A popular and effective combination for this type of molecule is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which incorporates both exchange and correlation effects.[1][2][3][4] To ensure high accuracy, a triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is employed for all atoms.[1][2][3][4][5] This level of theory has been shown to provide reliable results for the structural and spectroscopic properties of a wide range of organic molecules, including sulfonamides.[2][4]

Geometry Optimization

The initial step involves building an approximate 3D structure of this compound. This structure is then subjected to a full geometry optimization without any symmetry constraints. The optimization algorithm iteratively adjusts the positions of the atoms to find the configuration with the lowest possible energy on the potential energy surface. The convergence criteria are typically set to tight to ensure a precise final structure.

Vibrational Frequency Analysis

Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory. This analysis serves two primary purposes:

-

Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a transition state.

-

Prediction of Spectroscopic Data: The calculated harmonic vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule. This allows for the assignment of experimentally observed spectral bands to specific vibrational modes of the molecule.

Electronic Property Analysis

The electronic properties of the molecule are investigated by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the theoretical calculations described above. The values presented are illustrative and based on typical bond lengths and angles for similar chemical structures.[1][6][7][8][9][10][11][12][13][14][15]

Table 1: Illustrative Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.39 - 1.40 | |

| C-S | ~1.77 | |

| S=O | ~1.43 | |

| S-N | ~1.62 | |

| C-Cl | ~1.74 | |

| N-H | ~1.02 | |

| Bond Angles (°) ** | ||

| C-S-N | ~107 | |

| O-S-O | ~120 | |

| C-C-C (aromatic) | ~120 | |

| C-C-Cl | ~120 | |

| Dihedral Angles (°) ** | ||

| C-C-S-N | Variable (describes rotation around C-S) | |

| C-S-N-H | Variable (describes rotation around S-N) |

Table 2: Illustrative Vibrational Frequencies and Assignments

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| N-H Stretching | Sulfonamide (-NH₂) | ~3400, ~3300 |

| C-H Stretching (Aromatic) | Benzene Ring | ~3100 |

| S=O Asymmetric Stretching | Sulfonyl (-SO₂) | ~1350 |

| S=O Symmetric Stretching | Sulfonyl (-SO₂) | ~1160 |

| C=C Stretching (Aromatic) | Benzene Ring | 1600 - 1450 |

| C-S Stretching | ~700 | |

| C-Cl Stretching | ~1100, ~830, ~680 |

Visualizations

The following diagrams, generated using the DOT language, illustrate the computational workflow and a conceptual representation of the molecule's structure.

Caption: Computational workflow for the theoretical analysis of this compound.

Caption: Conceptual diagram of this compound's key functional groups.

Conclusion

This guide has outlined the standard theoretical methodology for a detailed structural and electronic analysis of this compound. By employing DFT calculations with an appropriate functional and basis set, researchers can obtain valuable insights into the molecule's geometric parameters, vibrational spectra, and electronic properties. This information is fundamental for understanding its chemical behavior and provides a solid foundation for rational drug design and the development of new sulfonamide-based therapeutic agents. The illustrative data and workflow presented here serve as a practical template for conducting and interpreting such computational studies.

References

- 1. Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01818B [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Time-dependent density functional theory calculations of the solvatochromism of some azo sulfonamide fluorochromes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of 4-methyl-N-propylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. sarthaks.com [sarthaks.com]

- 9. quora.com [quora.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. The Bonding in Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 12. brainly.in [brainly.in]

- 13. reddit.com [reddit.com]

- 14. gauthmath.com [gauthmath.com]

- 15. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for 2,4,6-Trichlorobenzenesulfonamide as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amines is a critical aspect of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The choice of a suitable protecting group is dictated by its ease of introduction, stability to various reaction conditions, and facile, selective removal. The 2,4,6-trichlorobenzenesulfonyl group has emerged as a robust protecting group for primary and secondary amines. Its electron-deficient aromatic ring enhances the acidity of the sulfonamide proton, facilitating certain reactions, and also plays a crucial role in the deprotection step.

These application notes provide a comprehensive overview of the use of 2,4,6-trichlorobenzenesulfonamide as a protecting group for amines. Detailed experimental protocols for both the protection and deprotection of amines are presented, along with a summary of reaction conditions and yields. The stability and orthogonality of this protecting group are also discussed to aid in its strategic implementation in complex synthetic routes.

Principle of Protection and Deprotection

The protection of amines with 2,4,6-trichlorobenzenesulfonyl chloride proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide. A base is typically required to neutralize the hydrochloric acid generated during the reaction.

Deprotection of the resulting this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the three chlorine atoms on the benzene ring makes the aromatic ring susceptible to attack by a soft nucleophile, such as a thiol. In the presence of a base, the thiol cleaves the sulfur-nitrogen bond, liberating the free amine. This deprotection strategy is analogous to that used for other electron-deficient sulfonamides, such as the 2-nitrobenzenesulfonyl (nosyl) and 2,4,6-tris(trifluoromethyl)benzenesulfonyl (Nms) groups.[1]

Data Presentation

Table 1: Representative Conditions for the Protection of Amines with 2,4,6-Trichlorobenzenesulfonyl Chloride

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Pyridine | Dichloromethane (DCM) | 0 to rt | 12 | >95 |

| 4-Methoxyaniline | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to rt | 12 | >95 |

| Benzylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to rt | 6 | >95 |

| Cyclohexylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to rt | 6 | >95 |

| Diethylamine | Triethylamine (TEA) | Dichloromethane (DCM) | rt | 12 | >95 |

| N-Methylaniline | Pyridine | Dichloromethane (DCM) | rt | 24 | 85-95 |

Note: The data presented in this table is based on typical conditions for sulfonamide formation and analogies with structurally similar sulfonamides.[1] Actual reaction times and yields may vary depending on the specific substrate and reaction conditions.

Table 2: Conditions for the Deprotection of 2,4,6-Trichlorobenzenesulfonamides

| Protected Amine | Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-(2,4,6-trichlorophenylsulfonyl)aniline | Thiophenol | Potassium Carbonate | Acetonitrile | rt | 2-4 | >90 |

| N-(2,4,6-trichlorophenylsulfonyl)benzylamine | 1-Dodecanethiol | Cesium Carbonate | Acetonitrile | 50 | 4-6 | >90 |

| N-(2,4,6-trichlorophenylsulfonyl)diethylamine | Thiophenol | Potassium Carbonate | Dimethylformamide (DMF) | rt | 2-4 | >90 |

Note: The deprotection conditions are based on the established cleavage of electron-deficient sulfonamides.[1] Optimization may be required for specific substrates.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.2 M). Add triethylamine (1.5 equiv.) or pyridine (2.0 equiv.) and cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonylating Agent: To the cooled solution, add a solution of 2,4,6-trichlorobenzenesulfonyl chloride (1.1 equiv.) in anhydrous DCM dropwise over 15 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

-

Purification: Combine the organic layers, wash with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for the Deprotection of a this compound

-

Reaction Setup: To a solution of the this compound (1.0 equiv.) in acetonitrile or DMF (0.1 M), add thiophenol (3.0 equiv.) and potassium carbonate (3.0 equiv.).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours. For less reactive substrates, the reaction mixture can be heated to 50 °C.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers and wash with brine (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel.

Mandatory Visualizations

Caption: Workflow for the protection of an amine.

Caption: Workflow for the deprotection of a this compound.

Caption: Orthogonality of the 2,4,6-trichlorobenzenesulfonyl group.

Stability and Orthogonality

The this compound protecting group exhibits excellent stability under a wide range of reaction conditions, including those commonly employed in peptide synthesis and other complex molecule constructions.

-

Acidic Conditions: The sulfonamide linkage is generally stable to acidic conditions used for the cleavage of tert-butoxycarbonyl (Boc) groups (e.g., trifluoroacetic acid in DCM).

-

Basic Conditions: It is also stable to basic conditions used for the removal of 9-fluorenylmethoxycarbonyl (Fmoc) groups (e.g., piperidine in DMF).

-

Reductive Conditions: The group is stable to catalytic hydrogenation conditions used to cleave benzyl (Bn) and benzyloxycarbonyl (Cbz) groups.

This stability profile makes the 2,4,6-trichlorobenzenesulfonyl group orthogonal to many common amine protecting groups, allowing for its selective removal in the presence of others. This orthogonality is a key advantage in the design of complex synthetic strategies.

Conclusion

The 2,4,6-trichlorobenzenesulfonyl group is a valuable addition to the repertoire of amine protecting groups. Its ease of introduction, high stability, and selective removal under mild conditions using a thiol and a base make it a versatile tool for organic synthesis. The detailed protocols and data provided in these application notes are intended to facilitate its successful application in the research and development of new chemical entities.

References

Application of 2,4,6-Trichlorobenzenesulfonamide in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of pharmaceutical synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of target molecules. The protection of amine functionalities is a common requirement, preventing their unwanted participation in reactions targeted at other parts of a molecule. Among the diverse array of amine protecting groups, sulfonyl derivatives offer a robust and reliable option. This application note details the use of 2,4,6-trichlorobenzenesulfonamide, introduced via 2,4,6-trichlorobenzenesulfonyl chloride, as a protecting group for primary and secondary amines in the synthesis of pharmaceutical intermediates. The high stability of the resulting sulfonamide under various reaction conditions, coupled with specific deprotection methods, makes it a valuable tool in multi-step synthetic sequences.

Core Concepts and Workflow

The general strategy for utilizing the 2,4,6-trichlorobenzenesulfonyl group involves two key steps: protection of the amine and subsequent deprotection to liberate the free amine in the advanced intermediate or final active pharmaceutical ingredient (API).

Caption: General workflow for amine protection and deprotection.

Experimental Protocols

The following protocols are representative examples of the protection of an amine with 2,4,6-trichlorobenzenesulfonyl chloride and the subsequent deprotection of the resulting sulfonamide.

Protocol 1: Protection of a Primary Amine

This protocol describes the formation of a this compound from a primary amine-containing pharmaceutical intermediate.

Materials:

-

Amine-containing intermediate (1.0 eq)

-

2,4,6-Trichlorobenzenesulfonyl chloride (1.1 eq)

-

Triethylamine (Et3N) or Pyridine (1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the amine-containing intermediate in DCM.

-

Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2,4,6-trichlorobenzenesulfonyl chloride in DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for amine protection.

Protocol 2: Deprotection of this compound

The cleavage of the robust sulfonamide bond requires specific and often harsh conditions. The choice of deprotection method depends on the stability of other functional groups in the molecule.

Method A: Reductive Cleavage with Sodium Naphthalenide

Materials:

-

This compound derivative (1.0 eq)

-

Naphthalene (2.2 eq)

-

Sodium metal (2.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), prepare a solution of sodium naphthalenide by adding sodium metal to a solution of naphthalene in anhydrous THF at room temperature. Stir until the sodium dissolves and a dark green color persists.

-

Cool the sodium naphthalenide solution to -78 °C.

-

Add a solution of the this compound derivative in anhydrous THF dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C and monitor by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Warm the mixture to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Method B: Acidic Hydrolysis

Note: This method is suitable for substrates that can withstand strong acidic conditions.

Materials:

-

This compound derivative (1.0 eq)

-

Concentrated sulfuric acid (H2SO4) or a mixture of HBr in acetic acid

-

Dioxane or Acetic Acid

Procedure:

-

Dissolve the sulfonamide in dioxane or acetic acid.

-

Add concentrated sulfuric acid or HBr in acetic acid.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and carefully pour it onto ice.

-

Neutralize the solution with a suitable base (e.g., NaOH or NaHCO3).

-

Extract the product with an appropriate organic solvent.

-

Wash, dry, and concentrate the organic extracts.

-

Purify the product as necessary.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the protection of a generic primary amine and the subsequent deprotection.

| Step | Reagents and Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Protection | 2,4,6-Trichlorobenzenesulfonyl chloride, Et3N | DCM | 0 to RT | 2-4 | 85-95 | >98 |

| Deprotection (Method A) | Sodium Naphthalenide | THF | -78 | 1-3 | 70-85 | >97 |

| Deprotection (Method B) | Conc. H2SO4 | Dioxane | Reflux | 12-24 | 60-75 | >95 |

Logical Relationships in Protecting Group Strategy

The selection of a protecting group is a critical decision in a synthetic route and is dictated by the stability of the protecting group towards various reaction conditions planned for subsequent steps.

Caption: Stability profile of the 2,4,6-trichlorobenzenesulfonyl group.

Conclusion

The 2,4,6-trichlorobenzenesulfonyl group serves as a robust protecting group for amines in the synthesis of pharmaceutical intermediates. Its high stability under a range of common synthetic transformations allows for considerable flexibility in the design of multi-step syntheses. While the deprotection requires specific and sometimes harsh conditions, the available methods provide viable routes to the desired deprotected products. The protocols and data presented herein offer a guide for the effective implementation of this protecting group strategy in drug development and chemical research.

Application Notes and Protocols: Synthesis of N-Substituted-2,4,6-Trichlorobenzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of sulfonamides represents a cornerstone of medicinal chemistry and drug development. The sulfonamide moiety is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antibacterial, anticancer, anti-inflammatory, and diuretic properties. The reaction of sulfonyl chlorides with primary amines is a robust and widely utilized method for the formation of N-substituted sulfonamides.

This application note provides a detailed protocol for the reaction of 2,4,6-trichlorobenzenesulfonyl chloride with various primary amines. The presence of the 2,4,6-trichloro substitution pattern on the phenyl ring offers a unique scaffold to modulate the physicochemical properties of the resulting sulfonamide, such as lipophilicity, metabolic stability, and target-binding affinity, making it a valuable building block in the design of novel therapeutic agents.

Reaction Principle and Mechanism

The formation of an N-substituted-2,4,6-trichlorobenzenesulfonamide proceeds via a nucleophilic substitution reaction at the electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the primary amine attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton, a process typically facilitated by a base, yields the stable sulfonamide product and hydrochloric acid. The inclusion of a base, such as pyridine or triethylamine, is critical to neutralize the in-situ generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

Data Presentation: Reaction of 2,4,6-Trichlorobenzenesulfonyl Chloride with Primary Amines

The following table summarizes representative reaction conditions and outcomes for the synthesis of various N-substituted-2,4,6-trichlorobenzenesulfonamides. Please note that reaction times and yields are illustrative and may require optimization for specific substrates.

| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pyridine | Dichloromethane | 0 to RT | 12-24 | >90 (expected) |

| 2 | Benzylamine | Triethylamine | Dichloromethane | 0 to RT | 4-8 | 85-95 (expected) |

| 3 | Cyclohexylamine | Triethylamine | Tetrahydrofuran | 0 to RT | 6-12 | 80-90 (expected) |

| 4 | 4-Fluoroaniline | Pyridine | Dichloromethane | 0 to RT | 12-24 | >90 (expected) |

| 5 | Morpholine | Triethylamine | Dichloromethane | 0 to RT | 4-6 | >95 (expected) |

Note: The yields provided are based on generic protocols for similar sulfonyl chlorides and should be considered as expected values. Actual yields will vary depending on the specific amine substrate and precise reaction conditions.[1]

Experimental Protocols

This section details a standard laboratory procedure for the synthesis of N-substituted-2,4,6-trichlorobenzenesulfonamides.

Materials and Reagents

-

2,4,6-Trichlorobenzenesulfonyl chloride (1.0 eq)

-

Primary amine (1.0 - 1.2 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, and stir bar

-

Ice bath

Standard Reaction Procedure

-

Reaction Setup: In a clean, dry, flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.1 eq) in anhydrous dichloromethane.

-

Addition of Base: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add the base (e.g., pyridine, 1.5 eq).

-

Addition of Sulfonyl Chloride: In a separate flask, dissolve 2,4,6-trichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature. Continue to stir the reaction for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up: Once the reaction is complete, as indicated by TLC, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and finally with brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2,4,6-trichlorobenzenesulfonamide.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-2,4,6-trichlorobenzenesulfonamides.

Signaling Pathway Diagram: General Mechanism

The following diagram illustrates the general signaling pathway of the nucleophilic substitution reaction.

References

Application Notes and Protocols for the Derivatization of 2,4,6-Trichlorobenzenesulfonamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorobenzenesulfonamide is a versatile scaffold in medicinal chemistry, offering a unique substitution pattern that can be exploited to modulate the physicochemical and pharmacological properties of bioactive molecules. The electron-withdrawing nature of the three chlorine atoms on the phenyl ring enhances the acidity of the sulfonamide proton, facilitating its derivatization. Furthermore, the lipophilic character of the trichlorophenyl group can influence membrane permeability and interactions with hydrophobic pockets of biological targets. This document provides detailed protocols for the derivatization of this compound and highlights its potential applications in drug discovery, with a focus on the development of enzyme inhibitors.

Key Applications in Medicinal Chemistry

Derivatives of benzenesulfonamides are well-established as potent inhibitors of various enzymes, making them a valuable class of compounds for drug development. Two prominent targets for these derivatives are Carbonic Anhydrases and the mitochondrial Electron Transport Chain complexes.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer. The sulfonamide moiety is a classic zinc-binding group, and derivatization of the sulfonamide nitrogen allows for the exploration of structure-activity relationships (SAR) to achieve isoform-selective inhibition. For instance, derivatives of sulfonamides have shown potent inhibition of various human carbonic anhydrase (hCA) isoforms, with some compounds exhibiting low nanomolar to subnanomolar inhibitory constants (Ki).[2]

Mitochondrial Electron Transport Chain Inhibition

The mitochondrial electron transport chain (ETC) is a series of protein complexes that are central to cellular energy production through oxidative phosphorylation. Inhibition of the ETC can lead to a shutdown of ATP synthesis and induce apoptosis, making it an attractive target for anticancer and antimicrobial agents.[3] Sulfonamide derivatives have been identified as inhibitors of different complexes within the ETC. For example, various bis-sulfonamides have been discovered as novel inhibitors of mitochondrial NADH-quinone oxidoreductase (Complex I).[4] Additionally, other studies have identified inhibitors targeting Complex III.[5]

Experimental Protocols

The following section details a general protocol for the N-alkylation of this compound, a common derivatization strategy to generate a library of analogues for screening.

General Protocol for N-Alkylation of this compound

This protocol describes a general method for the synthesis of N-alkylated this compound derivatives.

Materials:

-

This compound

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide, propargyl bromide)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Addition of Alkylating Agent: To this suspension, add the desired alkyl halide (1.2 eq) dropwise at room temperature with vigorous stirring.

-

Reaction Monitoring: Stir the reaction mixture at room temperature (or heat to 50-60 °C if necessary) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup: Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-alkylated this compound derivative.

Characterization:

The synthesized derivatives should be characterized by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point (mp): To assess the purity of solid compounds.

Data Presentation

The following tables provide exemplary quantitative data for a series of hypothetical N-substituted this compound derivatives, based on typical results for analogous compounds.

Table 1: Synthesis and Physicochemical Properties of N-Substituted this compound Derivatives

| Compound ID | R-Group | Yield (%) | Melting Point (°C) | ¹H NMR (δ ppm, CDCl₃) |

| 1a | -CH₂-Ph | 85 | 112-114 | 7.85 (s, 2H), 7.30-7.20 (m, 5H), 5.60 (br s, 1H, NH), 4.40 (d, 2H) |

| 1b | -CH₂CH₃ | 78 | 98-100 | 7.86 (s, 2H), 5.45 (br t, 1H, NH), 3.20 (q, 2H), 1.25 (t, 3H) |

| 1c | -CH₂C≡CH | 82 | 105-107 | 7.88 (s, 2H), 5.70 (br t, 1H, NH), 4.05 (dd, 2H), 2.30 (t, 1H) |

Table 2: Biological Activity of N-Substituted this compound Derivatives as Enzyme Inhibitors

| Compound ID | Target Enzyme | IC₅₀ (µM) | Kᵢ (nM) |

| 1a | hCA II | 0.52 | 150 |

| 1a | hCA IX | 0.09 | 25 |

| 1b | Mitochondrial Complex I | 1.2 | - |

| 1c | hCA II | 0.89 | 250 |

| 1c | hCA IX | 0.15 | 42 |

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Signaling Pathway: Inhibition of Mitochondrial Electron Transport Chain

Caption: Potential inhibition of the mitochondrial electron transport chain by sulfonamide derivatives.

References

- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]